molecular formula C10H17N B2548096 4-Aza-tricyclo[5.2.2.02,6]undecane CAS No. 4764-23-2

4-Aza-tricyclo[5.2.2.02,6]undecane

Cat. No. B2548096
CAS RN: 4764-23-2
M. Wt: 151.253
InChI Key: WRVOPOWJCLQYKA-UHFFFAOYSA-N
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Description

4-Aza-tricyclo[5.2.2.02,6]undecane is a chemical compound that has been the subject of various studies due to its potential pharmacological properties . A series of twenty-six arylpiperazine and aminoalkanol derivatives of 4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-trione have been prepared and evaluated for their cytotoxicity and anti-HIV-1 activity in MT-4 cells .


Synthesis Analysis

The synthesis of 4-Aza-tricyclo[5.2.2.02,6]undecane involves a multistage process. The first step is the reaction of cyclohex-2-en-1-one with maleimide, in the presence of p-toluenosulfonic acid and isopropenyl acetate . The product of this reaction, 3,5-Dioxo-4-aza-tricyclo[5.2.2.02,6]undec-8-en-8-yl acetate, is then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to give imide 2 . The isolated yields of the pure cycloadducts range between 75 to 95% .


Molecular Structure Analysis

The molecular structure of 4-Aza-tricyclo[5.2.2.02,6]undecane is complex, with a series of arylpiperazine and aminoalkanol derivatives . Unfortunately, specific details about the molecular structure are not available in the retrieved sources.

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Synthesis Using Wolff-Kishner Reduction : The synthesis of 4,5-benzo-1-aza-tricyclo[4.3.1.1(3,8)]undecane, a derivative of 4-Aza-tricyclo[5.2.2.02,6]undecane, has been achieved through the Wolff-Kishner reduction of a "twisted" amide. This method has demonstrated high yield and efficiency in a single flask operation (Bashore et al., 2003).

  • Synthesis of 4-Homoisotwistane : The compound 4-Homoisotwistane, related to 4-Aza-tricyclo[5.2.2.02,6]undecane, has been synthesized, showcasing the application of intramolecular Diels-Alder reactions and acid-catalyzed isomerization processes in its formation (Takaishi et al., 1974).

  • Stereoselective Formation of AZA-Triquinanes : Research has shown the possibility of forming linear AZA-Triquinanes, including structures related to 4-Aza-tricyclo[5.2.2.02,6]undecane, through radical ring closures, indicating a new avenue for the synthesis of complex cyclic compounds (Stella et al., 1989).

  • Review of 4-Azatricyclo[4.3.1.13,8]undecane Derivatives : A comprehensive review of the synthesis, physical, chemical properties, and biological activity of 4-Azatricyclo[4.3.1.13,8]undecane derivatives, including 4-Aza-tricyclo[5.2.2.02,6]undecane, has been published, summarizing advances in the field (Averina et al., 2001).

Applications in Chemistry and Medicine

  • Biologically Active Polycycloalkanes : The derivatives of 4-homoisotwistane, a compound related to 4-Aza-tricyclo[5.2.2.02,6]undecane, have been explored for their antiviral activities, indicating potential medicinal applications (Aigami et al., 1976).

  • Bridgehead Reactivity and Synthesis of Substituted Derivatives : Studies have shown the high reactivity of the bridgehead in 4-homoisotwistane, leading to the synthesis of various 3-substituted derivatives. This demonstrates the potential for functionalization of compounds related to 4-Aza-tricyclo[5.2.2.02,6]undecane (Takaishi et al., 1975).

properties

IUPAC Name

4-azatricyclo[5.2.2.02,6]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-2-8-4-3-7(1)9-5-11-6-10(8)9/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVOPOWJCLQYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azatricyclo[5.2.2.0,2,6]undecane

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